molecular formula C17H21NO3 B1454061 1-(1-Phenylcyclobutanecarbonyl)piperidine-4-carboxylic acid CAS No. 1099048-69-7

1-(1-Phenylcyclobutanecarbonyl)piperidine-4-carboxylic acid

Cat. No. B1454061
M. Wt: 287.35 g/mol
InChI Key: OITGDJWRXDMHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Phenylcyclobutanecarbonyl)piperidine-4-carboxylic acid is a research chemical with the CAS number 1099048-69-7 . It has a molecular weight of 287.35 and a molecular formula of C17H21NO3 . The IUPAC name for this compound is 1-(1-phenylcyclobutanecarbonyl)piperidine-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: C1CC(C1)(C2=CC=CC=C2)C(=O)N3CCC(CC3)C(=O)O . This indicates that the molecule consists of a phenylcyclobutane carbonyl group attached to a piperidine ring, which is further attached to a carboxylic acid group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.35 and a molecular formula of C17H21NO3 . It has a complexity of 402 and a topological polar surface area of 57.6Ų . It has 3 rotatable bonds, 3 hydrogen bond acceptors, and 1 hydrogen bond donor . Its XLogP3 is 2.2, indicating its relative lipophilicity .

Scientific Research Applications

Structural and Conformational Studies

  • X-ray Diffraction Analysis : The structure and conformation of similar compounds, such as cis-2-phenylcyclobutanecarboxylic acid, have been analyzed using X-ray diffraction methods. This approach reveals details about molecular geometry, bonding patterns, and crystal structure (Reisner et al., 1983).

Chemical Synthesis and Catalysis

  • Synthesis of Oxindole : Research includes the synthesis of oxindole via palladium-catalyzed CH functionalization, where similar piperidine derivatives are used. This method is significant in medicinal chemistry synthesis (Magano et al., 2014).
  • Mixed Ligand Complex Formation : Studies on mixed ligand fac-tricarbonyl complexes, where compounds like 1H-imidazole-4-carboxylic acid are used, showcase the potential of similar piperidine derivatives in creating new complex molecules (Mundwiler et al., 2004).

Pharmaceutical Research

  • Development of ACC Inhibitors : Derivatives of piperidine have been synthesized and evaluated as non-selective inhibitors for enzymes like ACC1/2, indicating the potential pharmaceutical applications of similar compounds (Chonan et al., 2011).
  • Aurora Kinase Inhibition : Compounds with structural similarities have been explored for their potential in treating cancer by inhibiting Aurora A, an enzyme linked to cancer cell proliferation (ヘンリー,ジェームズ, 2006).

Synthetic Methodology

  • Synthesis of Piperidines : The Claisen rearrangement of specific esters, derived from serine, to piperidine derivatives showcases the versatility of piperidine structures in synthetic chemistry (Acharya & Clive, 2010).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : Detailed studies on the crystal structure of similar compounds, like 4-carboxypiperidinium 1-carboxycyclobutane-1-carboxylate, provide insights into molecular interactions and stability (Belandria et al., 2012).

Spectroscopic and Quantum Mechanical Studies

  • Spectroscopic Properties : The spectroscopic properties of compounds like 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid have been explored using various techniques, contributing to our understanding of similar molecules (Devi et al., 2020).

Crystallographic Characterization

  • Crystal and Molecular Structure : Studies on compounds like 4-piperidinecarboxylic acid hydrochloride provide valuable information about their crystal and molecular structures, relevant for similar piperidine derivatives (Szafran et al., 2007).

Biological Studies

  • Analgesic Activity : Research on derivatives of piperidine, such as pyrrole esters of tropanols, for their analgesic activity, hints at the potential biological applications of similar compounds (Waters, 1977).

properties

IUPAC Name

1-(1-phenylcyclobutanecarbonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-15(20)13-7-11-18(12-8-13)16(21)17(9-4-10-17)14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITGDJWRXDMHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)C(=O)N3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Phenylcyclobutanecarbonyl)piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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